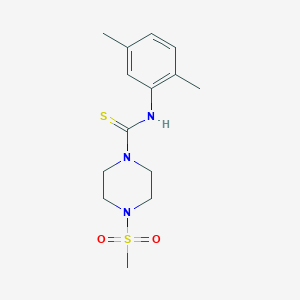

![molecular formula C24H19NO2S2 B4629499 5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629499.png)

5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Vue d'ensemble

Description

The compound belongs to a class of organic compounds known as thiazolidinones, which are characterized by a core 1,3-thiazolidin-4-one ring structure. Thiazolidinones have attracted significant attention due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

Thiazolidinones, including derivatives similar to the specified compound, are synthesized through a variety of methods. A common approach involves the condensation of aromatic aldehydes with rhodanine or thiazolidine-2,4-dione derivatives using microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

X-ray crystallography studies reveal that thiazolidinone derivatives, including those structurally related to the compound , exhibit diverse supramolecular arrangements facilitated by hydrogen bonding and π-π stacking interactions. These interactions significantly influence the molecular conformation and stability of the compounds (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones participate in various chemical reactions, reflecting their reactivity and functional group transformations. For instance, they can undergo addition reactions with thiols, leading to the formation of adducts. These reactions are facilitated by the presence of catalysts such as triethylamine and can lead to further cyclization or oxidation processes (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinones, including solubility, melting point, and crystallinity, are closely related to their molecular structure. The introduction of substituents such as methoxy groups or halogens can significantly alter these properties, influencing their behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of thiazolidinones are defined by their functional groups, which determine their reactivity, acidity, and potential for forming hydrogen bonds. These compounds exhibit a broad spectrum of biological activities, which can be attributed to their ability to interact with various biological targets through non-covalent interactions (Popov-Pergal et al., 2010).

Applications De Recherche Scientifique

Supramolecular Structures

Research on the structural analysis of thiazolidin-4-ones, including compounds similar to the one , reveals significant insights into their supramolecular arrangements. For example, studies have shown how hydrogen bonding patterns contribute to forming dimeric units and complex sheets, which are crucial for understanding their chemical reactivity and potential for forming crystalline materials (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Anticancer Activity

Thiazolidin-4-ones have been identified for their selective anticancer activity. Specific analogs of the core structure have demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as tumor-selective therapeutic agents (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).

Synthesis and Structural Elucidation

Advancements in synthesizing thiazolidin-4-ones have led to a broader spectrum of derivatives with varied biological activities. Researchers have developed methods for direct acylation to produce new compounds, which are then analyzed for their structural properties using techniques like X-ray crystallography (Popov-Pergal, Poleti, Rančić, Meden, & Pergal, 2010).

Applications in Material Science

Thiazolidin-4-ones and their derivatives have also been explored for their utility in materials science, such as in the synthesis of polymers with potential applications in electronics and photonics. Studies have focused on their thermal properties, electrical conductivity, and molecular weight distributions, which could lead to new materials with specialized functions (Kaya, Erçağ, & Çulhaoğlu, 2020).

Antioxidant Properties

Further research has explored the antioxidant properties of thiazolidin-4-one derivatives, assessing their potential as additives to enhance the oxidative stability of industrial oils. This application is crucial for extending the shelf life and performance of these products in various environmental conditions (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

Propriétés

IUPAC Name |

(5E)-5-[[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO2S2/c1-17-7-5-6-8-19(17)16-27-21-13-11-18(12-14-21)15-22-23(26)25(24(28)29-22)20-9-3-2-4-10-20/h2-15H,16H2,1H3/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRTTVJFSTVNJ-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4629420.png)

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide](/img/structure/B4629421.png)

![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)

![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)

![methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4629445.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)

![4-isopropoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4629476.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4629480.png)

![ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629505.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)